REACTION_CXSMILES
|
CO[C:3]([S:5]Cl)=O.S[CH:8]([OH:10])C.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>ClCCl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[S:11][S:5][CH2:3][CH2:8][OH:10]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)SCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
mercaptoethanol
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Pet Ether EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT for another 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
had been formed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a volume of 125 mL
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The filter cake was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]([S:5]Cl)=O.S[CH:8]([OH:10])C.[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>ClCCl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[S:11][S:5][CH2:3][CH2:8][OH:10]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)SCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
mercaptoethanol
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Pet Ether EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT for another 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
had been formed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a volume of 125 mL
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The filter cake was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |